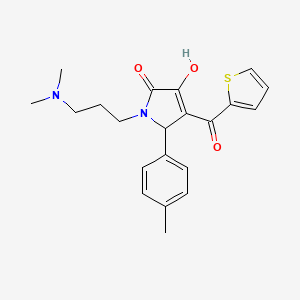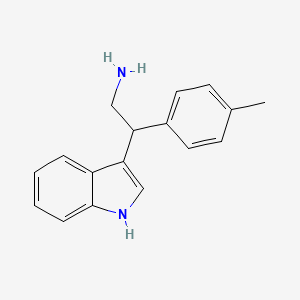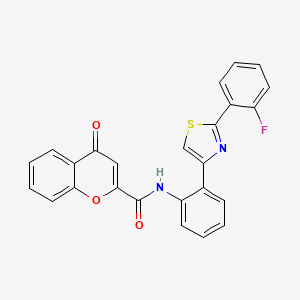
tert-Butyl 2-(4-(benzyloxy)-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar hydrazine carboxylate compounds involves refluxing t-butyl carbazate with the corresponding aldehyde in ethanol, yielding hydrazinecarboxylates in appreciable amounts. These compounds are identified and characterized using spectral data analysis. For instance, (E)-tert-butyl 2-((E)-2-methyl-3-phenylallylidene)hydrazinecarboxylate and its analogs are synthesized and characterized, demonstrating the versatility and reactivity of this class of compounds in chemical synthesis (Bhat et al., 2019).
Molecular Structure Analysis
The molecular structure of these compounds, as elucidated through single-crystal X-ray analysis, reveals that they crystallize in specific space groups, indicating the precise arrangement of atoms within the molecule. This analysis helps in understanding the stereochemistry and electronic structure critical for the compound's reactivity and physical properties. For example, the trans-nature of the double bond in synthesized hydrazinecarboxylate compounds has been confirmed through such analyses, providing insights into their molecular configuration (Bhat et al., 2019).
Chemical Reactions and Properties
Hydrazinecarboxylate compounds participate in a variety of chemical reactions, demonstrating a range of reactivities depending on the substituents and conditions applied. Their ability to undergo transformations, such as cyclization reactions and the formation of Schiff base compounds, is noteworthy. These reactions are influenced by factors like solvent choice and temperature, underscoring the importance of understanding their chemical properties for synthetic applications (Rossi et al., 2007).
Physical Properties Analysis
The physical properties of hydrazinecarboxylate compounds, including melting points, solubility, and crystallinity, are closely related to their molecular structure. Studies involving X-ray crystallography and DFT analyses shed light on these aspects by detailing the intermolecular interactions that dictate the compound's phase behavior and stability. These properties are crucial for the compound's handling and application in various chemical syntheses (Çolak et al., 2021).
Chemical Properties Analysis
The chemical properties of "tert-Butyl 2-(4-(benzyloxy)-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinecarboxylate" and related compounds are characterized by their reactivity patterns, including the ability to participate in nucleophilic substitution reactions, cycloadditions, and more. Understanding these properties enables the design of novel synthetic routes and the development of new compounds with desirable chemical functionalities (Rossi et al., 2007); (Brosse et al., 2000).
Aplicaciones Científicas De Investigación
Fluorescent Sensor Development
Compounds with structural similarities to the query compound have been explored for their potential in developing fluorescent sensors. For instance, the study on hydroxypyrazole-based ligands, including variants with tert-butyl hydrazinecarboxylate structures, highlighted their application as fluorescent sensors for metal ions like Zn(II). These ligands exhibit significant fluorescence changes upon binding with zinc ions, suggesting their use in detecting and quantifying metal ions in various environments (Formica et al., 2018).
Drug Discovery and Design
Hydrazinecarboxylate derivatives are pivotal in the synthesis of potential pharmaceutical agents. For example, research on the synthesis and characterization of tert-butyl hydrazinecarboxylate derivatives as possible Mcl-1 antagonists reveals their importance in drug design, particularly in targeting specific proteins for therapeutic purposes (Bhat et al., 2019). These compounds' ability to modulate protein interactions makes them valuable in the development of new treatments.
Material Science and Polymer Chemistry
In material science, derivatives of tert-butyl hydrazinecarboxylate are used in synthesizing advanced materials. For instance, compounds with tert-butyl and hydrazinecarboxylate functionalities are utilized in creating novel polymers with specific properties, such as improved solubility, thermal stability, and dielectric characteristics, which are essential for various technological applications (Yang et al., 2006).
Synthetic Methodologies
The diverse reactivity of tert-butyl hydrazinecarboxylate derivatives enables the development of novel synthetic methodologies. For example, they are used in the synthesis of complex molecules through reactions like cycloadditions, which are crucial in constructing cyclic and acyclic structures in organic synthesis (Rossi et al., 2007).
Mecanismo De Acción
Target of Action
Similar compounds, such as derivatives of n-boc piperazine, have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . These activities can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Mode of Action
It is known that the biological activities of similar compounds can be attributed to their ability to interact favorably with macromolecules due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .
Biochemical Pathways
Similar compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Pharmacokinetics
The water solubility of similar compounds, due to the incorporation of the piperazine ring, is considered an important factor in drug discovery , which could potentially impact the bioavailability of this compound.
Result of Action
Similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
The capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, due to the incorporation of the piperazine ring, is considered an important synthetic strategy in the field of drug discovery , which could potentially be influenced by environmental factors.
Propiedades
IUPAC Name |
ethyl (E)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyldiazenyl]-4-phenylmethoxybut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-5-25-16(22)15(19-20-17(23)26-18(2,3)4)14(21)12-24-11-13-9-7-6-8-10-13/h6-10,21H,5,11-12H2,1-4H3/b15-14+,20-19? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUZXEYJPJBCMQ-KHVHXIFDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(COCC1=CC=CC=C1)O)N=NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/COCC1=CC=CC=C1)\O)/N=NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-benzyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2493823.png)

![4,7-dihydro-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride](/img/structure/B2493825.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,5-dimethoxybenzoate](/img/structure/B2493828.png)
![N-(4-ethylbenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine](/img/structure/B2493830.png)
![1-[1,1'-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2493832.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-isopropylethanediamide](/img/structure/B2493833.png)



![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-bromophenyl)methanone](/img/structure/B2493844.png)